molecular formula C19H37N B1582352 Nonadecanenitrile CAS No. 28623-46-3

Nonadecanenitrile

Cat. No.: B1582352
CAS No.: 28623-46-3
M. Wt: 279.5 g/mol
InChI Key: MVDGSHXQMOKTDJ-UHFFFAOYSA-N
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Description

Nonadecanenitrile, also known as 1-Cyanooctadecane, is an organic compound with the molecular formula C19H37N. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a long carbon chain. This compound is notable for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonadecanenitrile can be synthesized through several methods:

    Nucleophilic Substitution: One common method involves the nucleophilic substitution of an alkyl halide with sodium cyanide. For instance, reacting 1-bromooctadecane with sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide yields this compound.

    Dehydration of Primary Amides: Another method involves the dehydration of primary amides using reagents such as thionyl chloride, phosphorus pentoxide, or phosphorus oxychloride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic substitution reactions due to their efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Nonadecanenitrile undergoes various chemical reactions, including:

    Hydrolysis: In the presence of acidic or basic conditions, this compound can be hydrolyzed to form nonadecanoic acid.

    Reduction: Reduction of this compound using lithium aluminum hydride or diisobutylaluminum hydride results in the formation of nonadecylamine.

    Grignard Reaction: this compound reacts with Grignard reagents to form ketones.

Common reagents used in these reactions include acids, bases, reducing agents like lithium aluminum hydride, and Grignard reagents. The major products formed from these reactions are nonadecanoic acid, nonadecylamine, and various ketones.

Scientific Research Applications

Nonadecanenitrile has several applications in scientific research:

Mechanism of Action

Nonadecanenitrile can be compared with other long-chain nitriles such as octadecanenitrile and eicosanenitrile. While these compounds share similar chemical properties, this compound is unique due to its specific chain length, which influences its physical properties and reactivity. For instance, this compound has a higher melting point compared to octadecanenitrile due to its longer carbon chain .

Comparison with Similar Compounds

Nonadecanenitrile’s unique combination of a long carbon chain and a reactive nitrile group makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

nonadecanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H37N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h2-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDGSHXQMOKTDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C19H37N
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DSSTOX Substance ID

DTXSID50873468
Record name Nonadecanonitrile
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Molecular Weight

279.5 g/mol
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CAS No.

28623-46-3, 68153-02-6
Record name Nonadecanenitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What unique structural characteristic of nonadecanenitrile was revealed using Polarization Sum Frequency Generation Vibrational Spectroscopy (SFG-VS)?

A1: Research utilizing SFG-VS unveiled the presence of two distinct -CN vibrations within the Langmuir monolayer of this compound at the air/water interface. [] This suggests two different environments for the -CN group within the monolayer, likely due to varying degrees of solvation by water molecules. The study indicated a blue-shifted -CN group with a broader spectral width, attributed to greater solvation, and a less solvated -CN group with a sharper peak. []

Q2: How does the orientation of this compound molecules within a Langmuir monolayer vary based on their solvation state?

A2: The polarization dependence of the two -CN vibrational peaks observed in SFG-VS studies provides insights into the orientation of this compound molecules at the air/water interface. The more solvated -CN group, exhibiting the blue-shifted peak, has an average tilt angle of 50° from the interface normal. [] Conversely, the less solvated -CN group, characterized by the sharper peak, displays a larger tilt angle of approximately 67° from the interface normal. [] This difference in orientation highlights the impact of solvation on molecular organization within the monolayer.

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